3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester
Overview
Description
3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester is a chemical compound with the molecular formula C20H21NO6 and a molecular weight of 371.38 g/mol . It is a protected derivative of L-DOPA, an important precursor in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester typically involves the protection of the amino and hydroxyl groups of L-tyrosine. The process begins with the acetylation of the hydroxyl group, followed by the protection of the amino group with a benzyloxycarbonyl (Cbz) group. The final step involves the esterification of the carboxyl group with methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using the same steps as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the acetyl or Cbz protecting groups.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or other alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce deprotected amino acids .
Scientific Research Applications
3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in the biosynthesis of neurotransmitters.
Medicine: Investigated for potential therapeutic applications related to neurotransmitter regulation.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester involves its conversion to L-DOPA, which then participates in the biosynthesis of neurotransmitters. The compound acts as a precursor, undergoing enzymatic reactions to form dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in various physiological processes, including mood regulation, cardiovascular function, and stress response .
Comparison with Similar Compounds
Similar Compounds
L-DOPA: The direct precursor to dopamine, used in the treatment of Parkinson’s disease.
N-Acetyl-L-tyrosine: Another derivative of L-tyrosine with different protective groups.
N-Benzyloxycarbonyl-L-tyrosine: Similar to 3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester but lacks the acetyl group.
Uniqueness
This compound is unique due to its specific protective groups, which make it a valuable intermediate in organic synthesis. The combination of acetyl, Cbz, and methyl ester groups provides stability and reactivity that are advantageous in various chemical reactions .
Properties
IUPAC Name |
methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-13(22)16-10-15(8-9-18(16)23)11-17(19(24)26-2)21-20(25)27-12-14-6-4-3-5-7-14/h3-10,17,23H,11-12H2,1-2H3,(H,21,25)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFVAAWJEMBBJF-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473312 | |
Record name | Methyl 3-acetyl-N-[(benzyloxy)carbonyl]-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110774-03-3 | |
Record name | Methyl 3-acetyl-N-[(benzyloxy)carbonyl]-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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